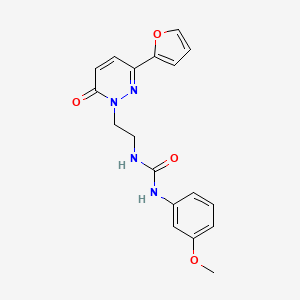
1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H17N3O3, with a molecular weight of approximately 287.31 g/mol. Its structure features a furan ring, a pyridazinone moiety, and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyridazinone derivatives, including those with furan substituents. The compound's ability to inhibit tumor growth has been attributed to its interaction with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have shown significant inhibition of telomerase activity, which is often upregulated in malignant tumors .
Anti-inflammatory Effects
Research indicates that pyridazinone derivatives exhibit anti-inflammatory properties. A review on the anti-inflammatory activity of pyridazinones noted their potential to reduce inflammation with minimal ulcerogenic effects, making them suitable candidates for therapeutic applications . The specific compound may share these characteristics due to its structural similarities.
Enzyme Inhibition
The compound may also act as an inhibitor of carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in the body. Inhibition studies have shown that certain pyridazinone derivatives can selectively inhibit specific isoforms of CAs, leading to potential applications in treating conditions like glaucoma and epilepsy .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of This compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyridazinone core followed by the introduction of the furan and methoxyphenyl groups through coupling reactions.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances biological activity by increasing lipophilicity and improving binding interactions with target proteins.
- Furan Ring Influence : The furan moiety contributes to the compound's ability to engage in π–π stacking interactions with biological targets, which can stabilize binding .
- Pyridazinone Core : Variations in the pyridazinone structure have been linked to differing levels of potency against specific biological targets, indicating that slight modifications can significantly impact efficacy.
Case Studies
- In Vitro Studies : A study evaluating various pyridazinone derivatives demonstrated that compounds with structural similarities to this compound exhibited promising anticancer activities in cell lines derived from breast and prostate cancers .
- Animal Models : In vivo studies using animal models have shown that certain derivatives can significantly reduce tumor size when administered at specific dosages, suggesting potential for further development into therapeutic agents .
Propiedades
IUPAC Name |
1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-14-5-2-4-13(12-14)20-18(24)19-9-10-22-17(23)8-7-15(21-22)16-6-3-11-26-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVIOVSGKBRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













